molecular formula C18H21NO2 B2817752 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one CAS No. 2175979-67-4

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one

Cat. No.: B2817752
CAS No.: 2175979-67-4
M. Wt: 283.371
InChI Key: RBMKJDZCJYLPMO-UHFFFAOYSA-N
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Description

The compound “1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropylidene group attached to an 8-azabicyclo[3.2.1]octane scaffold, and a phenoxyethanone group attached to the nitrogen atom of the azabicyclo octane .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps. The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Scientific Research Applications

Synthesis and Antibacterial Activity

A series of quinolone and naphthyridine antibacterial agents, incorporating bicyclic 2,5-diazabicycloalkanes and analogues including 3-amino-8-azabicyclo[3.2.1]octanes, have been prepared. These compounds exhibit antibacterial activity against Gram-negative and Gram-positive organisms, comparable to their 7-piperazinyl analogues. Specifically, the compound endo-7-(3-amino-8-azabicyclo[3.2.1]oct-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid showed superior activity, highlighting the potential of such structures in antibacterial drug development (Kiely et al., 1991).

Analgesic and Narcotic Antagonist Activities

The structural and pharmacological investigations of 1-phenyl-6-azabicyclo[3.2.1]octanes have revealed significant insights into their analgetic and narcotic antagonist properties. This research underscores the potential of such bicyclic compounds in the development of new analgesics with balanced antagonist-analgesic profiles and minimal physical dependence (Takeda et al., 1977).

Conformational and Structural Studies

Extensive structural and conformational studies on derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol have provided valuable insights into their molecular conformations, which are crucial for understanding their pharmacological activities. These studies involve NMR spectroscopy and X-ray diffraction analysis, revealing preferred conformations that impact their biological interactions and potential therapeutic applications (Izquierdo et al., 1991).

Novel Synthetic Pathways

Research into the synthesis of physoperuvine and related compounds showcases innovative approaches to constructing 8-azabicyclo[3.2.1]octan-1-ol derivatives, providing a foundation for the development of new synthetic methodologies applicable in medicinal chemistry and drug discovery (Justice & Malpass, 1994).

Nematicidal Activity

The design and synthesis of novel compounds derived from 5-HT3 receptor antagonists, incorporating the 8-azabicyclo[3.2.1]octan-3-yl structure, have demonstrated promising nematicidal activities against pinewood and root-knot nematodes. This research opens up new avenues for developing effective nematicides based on bicyclic scaffolds (Xu et al., 2021).

Properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-18(12-21-17-4-2-1-3-5-17)19-15-8-9-16(19)11-14(10-15)13-6-7-13/h1-5,15-16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMKJDZCJYLPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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